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Introduction
The enzymatic ring-opening polymerization (eROP) of lactams presents a green and

sustainable alternative to conventional chemical polymerization methods for the synthesis of

polyamides. This approach utilizes enzymes, typically lipases, as catalysts, which operate

under milder reaction conditions, exhibit high selectivity, and avoid the use of potentially toxic

metal catalysts. Laurolactam, a 13-membered ring lactam, is the monomer for Nylon-12, a

high-performance polymer with applications in various fields, including specialty coatings for

medical devices and drug delivery systems. The enzymatic synthesis of poly(laurolactam) is of

growing interest for biomedical applications where high purity and biocompatibility are

paramount.

This document provides detailed application notes and protocols for the enzyme-catalyzed

ring-opening polymerization of laurolactam. Due to the limited availability of specific

quantitative data for the enzymatic homopolymerization of laurolactam in the current scientific

literature, this guide will utilize the well-documented eROP of ε-caprolactone, a structurally

related lactone, as a representative model system to illustrate the principles and expected

outcomes. The protocols and data presented are based on studies using Candida antarctica

Lipase B (CALB), commonly employed in its immobilized form, Novozym® 435.[1][2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b145868?utm_src=pdf-interest
https://www.benchchem.com/product/b145868?utm_src=pdf-body
https://www.benchchem.com/product/b145868?utm_src=pdf-body
https://www.benchchem.com/product/b145868?utm_src=pdf-body
https://www.benchchem.com/product/b145868?utm_src=pdf-body
https://pubs.rsc.org/en/content/getauthorversionpdf/d1cs00930c
https://www.researchgate.net/publication/258081844_Comparative_Theoretical_Study_of_the_Ring-Opening_Polymerization_of_Caprolactam_vs_Caprolactone_Using_QMMM_Methods
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Mechanism
The lipase-catalyzed ring-opening polymerization of lactams is proposed to proceed through a

two-step mechanism involving an acyl-enzyme intermediate.[1] The key steps are:

Ring-Opening and Acyl-Enzyme Formation: The serine residue in the active site of the lipase

attacks the carbonyl group of the laurolactam monomer, leading to the opening of the

lactam ring and the formation of an acyl-enzyme intermediate. This step generates a free

amine group at the other end of the opened monomer.

Chain Propagation: The terminal amine group of a growing polymer chain nucleophilically

attacks the carbonyl group of the acyl-enzyme intermediate, elongating the polymer chain by

one monomer unit and regenerating the active site of the enzyme.

Chain Termination: The reaction can be terminated by the attack of a water molecule on the

acyl-enzyme intermediate, which results in a polymer chain with a carboxylic acid end group.

[1]
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Figure 1: Proposed mechanism for lipase-catalyzed ROP of laurolactam.

Quantitative Data Summary
The following tables summarize representative quantitative data for the eROP of ε-

caprolactone catalyzed by Novozym® 435. These tables are intended to provide researchers

with an expected range of outcomes for key experimental parameters.

Table 1: Effect of Solvent on ε-Caprolactone Polymerization

Solvent
Monomer
Conversion
(%)

Mn ( g/mol ) PDI (Mw/Mn) Reference

Toluene 85 17,000 1.5 [3]

Dioxane <30 <5,200 - [1]

Acetonitrile <30 <5,200 - [1]

Isooctane >80 11,500 - [1]

Table 2: Effect of Temperature on ε-Caprolactone Polymerization in Toluene

Temperatur
e (°C)

Reaction
Time (h)

Monomer
Conversion
(%)

Mn ( g/mol )
PDI
(Mw/Mn)

Reference

60 48 90 14,300 - [3]

70 4 85 17,000 1.5 [3]

90 2 ~90 - - [1]

Table 3: Effect of Enzyme Concentration on ε-Caprolactone Polymerization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b145868?utm_src=pdf-body-img
https://www.benchchem.com/product/b145868?utm_src=pdf-body
https://www.researchgate.net/publication/299537578_Synthesis_of_Polycaprolactone_via_Ring_Opening_Polymerization_Catalyzed_by_Candida_Antarctica_Lipase_B_Immobilized_onto_an_Amorphous_Silica_Support
https://pubs.rsc.org/en/content/getauthorversionpdf/d1cs00930c
https://pubs.rsc.org/en/content/getauthorversionpdf/d1cs00930c
https://pubs.rsc.org/en/content/getauthorversionpdf/d1cs00930c
https://www.researchgate.net/publication/299537578_Synthesis_of_Polycaprolactone_via_Ring_Opening_Polymerization_Catalyzed_by_Candida_Antarctica_Lipase_B_Immobilized_onto_an_Amorphous_Silica_Support
https://www.researchgate.net/publication/299537578_Synthesis_of_Polycaprolactone_via_Ring_Opening_Polymerization_Catalyzed_by_Candida_Antarctica_Lipase_B_Immobilized_onto_an_Amorphous_Silica_Support
https://pubs.rsc.org/en/content/getauthorversionpdf/d1cs00930c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme
Conc. (wt%)

Reaction
Time (h)

Monomer
Conversion
(%)

Mn ( g/mol )
PDI
(Mw/Mn)

Reference

5 24 >95 10,000 1.8 [3]

10 24 >95 8,000 1.9 [3]

Experimental Protocols
The following protocols provide a general framework for conducting the enzyme-catalyzed ring-

opening polymerization of laurolactam.

Protocol 1: General Procedure for eROP of Laurolactam
This protocol describes a typical setup for the polymerization reaction in an organic solvent.

Materials:

Laurolactam (recrystallized and dried)

Novozym® 435 (immobilized Candida antarctica Lipase B)

Anhydrous toluene (or other suitable solvent)

Methanol

Nitrogen or Argon gas supply

Schlenk flask or similar reaction vessel with a magnetic stirrer

Heating mantle or oil bath with temperature control

Filtration apparatus
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Figure 2: General experimental workflow for eROP of laurolactam.
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Procedure:

Preparation:

Dry the laurolactam monomer under vacuum at a temperature below its melting point for

at least 24 hours.

Dry the Novozym® 435 under vacuum.

Flame-dry the reaction vessel under vacuum and cool under a stream of inert gas.

Reaction Setup:

To the reaction vessel, add the dried laurolactam (e.g., 1.0 g, 5.07 mmol).

Add anhydrous toluene (e.g., 5 mL).

Add the dried Novozym® 435 (e.g., 100 mg, 10 wt% of monomer).

Seal the vessel and purge with nitrogen or argon for 15-20 minutes.

Polymerization:

Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-

110°C).

Stir the reaction mixture for the desired duration (e.g., 24, 48, or 72 hours).

Work-up and Purification:

After the reaction, cool the mixture to room temperature.

If the polymer has precipitated, add a small amount of additional solvent to dissolve it.

Remove the immobilized enzyme by filtration.

Slowly pour the filtrate into a large excess of cold methanol with vigorous stirring to

precipitate the polymer.
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Collect the precipitated polymer by filtration.

Wash the polymer with fresh methanol to remove any unreacted monomer.

Dry the final polymer product under vacuum at room temperature until a constant weight is

achieved.

Protocol 2: Characterization of Poly(laurolactam)
This protocol outlines the standard techniques for characterizing the synthesized polymer.

1. Gel Permeation Chromatography (GPC):

Purpose: To determine the number-average molecular weight (Mn), weight-average

molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Instrumentation: GPC system equipped with a refractive index (RI) detector.

Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected

molecular weight range.

Mobile Phase: A suitable solvent in which the polymer is soluble, such as

hexafluoroisopropanol (HFIP) or m-cresol, often with the addition of a salt (e.g., sodium

trifluoroacetate) to prevent aggregation.

Calibration: Use polystyrene or poly(methyl methacrylate) standards for calibration.

Sample Preparation: Dissolve a known concentration of the dried polymer in the mobile

phase.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Purpose: To confirm the chemical structure of the resulting polyamide.

Instrumentation: ¹H NMR and ¹³C NMR spectrometer.

Solvent: A suitable deuterated solvent, such as deuterated trifluoroacetic acid (TFA-d) or a

mixture of deuterated chloroform and TFA.
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Analysis: In the ¹H NMR spectrum of poly(laurolactam), characteristic peaks for the

methylene protons adjacent to the amide nitrogen and carbonyl group will be observed,

shifted from their positions in the monomer.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

Purpose: To identify the characteristic functional groups and confirm the ring-opening.

Sample Preparation: Prepare a thin film of the polymer or a KBr pellet.

Analysis: Look for the disappearance of the characteristic C=O stretching vibration of the

cyclic lactam and the appearance of the amide I (C=O stretch) and amide II (N-H bend)

bands in the polymer.

4. Differential Scanning Calorimetry (DSC):

Purpose: To determine the thermal properties of the polymer, such as the glass transition

temperature (Tg) and melting temperature (Tm).

Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a controlled

rate (e.g., 10 °C/min). The thermal transitions will be observed as changes in the heat flow.

Conclusion
The enzyme-catalyzed ring-opening polymerization of laurolactam offers a promising "green"

route for the synthesis of high-purity polyamide-12. While specific data for the

homopolymerization of laurolactam is still emerging, the principles and protocols derived from

the well-studied eROP of ε-caprolactone provide a strong foundation for researchers entering

this field. The methodologies and data presented in these application notes are intended to

serve as a valuable resource for the development and optimization of enzymatic polymerization

processes for laurolactam and other lactam monomers, particularly for applications in the

biomedical and pharmaceutical industries. Further research is encouraged to establish a

comprehensive dataset for the eROP of laurolactam to fully realize its potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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